8-bromo-5H-pyrido[4,3-b]indole (CAS 1015460-56-6) is a halogenated derivative of γ-carboline, a heterocyclic scaffold prevalent in biologically active molecules. Its primary role in a procurement context is as a key synthetic intermediate. The bromine atom at the C8 position serves as a reliable and specific reaction handle for forming new carbon-carbon or carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [REFS-1, REFS-2] This enables the construction of complex, C8-functionalized γ-carbolines, which are core structures in various therapeutic candidates, particularly kinase inhibitors for oncological applications. [3]
8-position bromine enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling diversification
γ-Carboline (pyrido[4,3-b]indole) privileged heteroaromatic core with reported multi-target engagement
Discrete building block; direct halogenation of parent scaffold is not reported in literature
Substituting 8-bromo-5H-pyrido[4,3-b]indole with its unsubstituted parent compound, 5H-pyrido[4,3-b]indole, is not viable for synthetic programs requiring C8 functionalization, as the critical cross-coupling reaction handle is absent. Furthermore, positional isomers such as 7-bromo- or 9-bromo-γ-carboline are not suitable replacements. [REFS-1, REFS-2] The specific location of the bromine atom dictates the electronic properties and steric accessibility of the reaction site, influencing coupling efficiency. More critically, it determines the final three-dimensional structure and target-binding interactions of the resulting molecule. For patented and highly optimized therapeutic agents like specific kinase inhibitors, substitution at any other position yields a distinct chemical entity with different biological activity and intellectual property status. [2]
The C8-bromo moiety is an essential structural feature for creating a class of potent and selective inhibitors of myotonic dystrophy-related Cdc42-binding kinases (MRCK), which are implicated in cancer cell invasion. [1] A derivative synthesized from this 8-bromo precursor, compound BDP5290, demonstrates potent inhibition of MRCKβ. [2] In contrast, the unsubstituted γ-carboline core lacks the necessary reactive site for the key C-C bond formation, making the synthesis of these specific high-potency inhibitors impossible.
| Evidence Dimension | Inhibitory Activity of Final Product (IC50) |
| Target Compound Data | Enables synthesis of compounds with potent MRCKβ inhibitory activity (e.g., BDP5290). [<a href="https://www.mdpi.com/1422-0067/24/3/2598" target="_blank">2</a>] |
| Comparator Or Baseline | Unsubstituted 5H-pyrido[4,3-b]indole cannot be used to synthesize the target molecule. |
| Quantified Difference | Enabling vs. non-viable precursor |
| Conditions | In vitro kinase inhibition assays for MRCKβ. |
Procurement of this specific 8-bromo isomer is non-negotiable for synthesizing this class of patented, high-potency MRCK inhibitors.
This compound is a proven, effective substrate for Suzuki-Miyaura cross-coupling, a foundational reaction in pharmaceutical manufacturing. While direct yield data for the 8-bromo isomer is found within specific patents, comparable public-domain studies on the closely related 9-bromo-5H-pyrido[4,3-b]indole demonstrate its utility. In these studies, Suzuki coupling with various arylboronic acids proceeded with synthetically useful yields, ranging from 53% to 92%. [1] This establishes a strong baseline for performance, confirming that the brominated γ-carboline scaffold is robustly compatible with standard, scalable palladium-catalyzed coupling conditions.
| Evidence Dimension | Isolated Yield in Suzuki Coupling |
| Target Compound Data | Proven substrate for constructing C8-arylated γ-carbolines. |
| Comparator Or Baseline | 9-bromo-5H-pyrido[4,3-b]indole, which provides yields of 53-92% with various partners. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9617255/" target="_blank">1</a>] |
| Quantified Difference | Demonstrates compatibility and performance in line with established expectations for this class of substrate. |
| Conditions | Pd(PPh3)4 catalyst, K2CO3 base, 1,4-dioxane/H2O solvent, microwave irradiation at 130°C. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9617255/" target="_blank">1</a>] |
This compound is a reliable raw material for a critical and widely used industrial synthesis reaction, reducing process development risk and ensuring compatibility with established manufacturing workflows.
For research and development programs targeting cancer cell motility and invasion by inhibiting MRCKα and MRCKβ. This compound is the required starting material to synthesize specific, potent C8-substituted γ-carboline inhibitors, where the C8 linkage is essential for achieving high affinity and selectivity for the target kinase. [1]
Ideal for synthetic campaigns focused on generating libraries of novel C8-substituted γ-carboline derivatives. Its demonstrated compatibility with high-throughput Suzuki coupling reactions allows for the rapid and reliable production of diverse analogs for screening against various biological targets, such as serotonin receptors, dopamine receptors, or other kinases. [2]
Serves as a precursor for developing novel organic materials where the electronic and photophysical properties are tuned via substitution at the C8 position of the rigid γ-carboline core. The reliable Suzuki coupling handle enables the introduction of various aromatic groups to modulate properties for applications in fields like organic electronics.